2-(2-Methyl-2-imidazolin-1-yl)ethanol 2-(2-Methyl-2-imidazolin-1-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 695-94-3
VCID: VC14437193
InChI: InChI=1S/C6H12N2O/c1-6-7-2-3-8(6)4-5-9/h9H,2-5H2,1H3
SMILES:
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol

2-(2-Methyl-2-imidazolin-1-yl)ethanol

CAS No.: 695-94-3

Cat. No.: VC14437193

Molecular Formula: C6H12N2O

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methyl-2-imidazolin-1-yl)ethanol - 695-94-3

Specification

CAS No. 695-94-3
Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
IUPAC Name 2-(2-methyl-4,5-dihydroimidazol-1-yl)ethanol
Standard InChI InChI=1S/C6H12N2O/c1-6-7-2-3-8(6)4-5-9/h9H,2-5H2,1H3
Standard InChI Key CDUGROIHQRGVJS-UHFFFAOYSA-N
Canonical SMILES CC1=NCCN1CCO

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-(2-Methyl-2-imidazolin-1-yl)ethanol is systematically named 2-(2-methyl-4,5-dihydroimidazol-1-yl)ethanol, reflecting its partially saturated imidazoline ring . The imidazoline ring consists of two nitrogen atoms at positions 1 and 3, with the methyl group occupying position 2 and the ethanol side chain attached to position 1 (Figure 1). This configuration distinguishes it from fully aromatic imidazole derivatives, such as 2-(1-methyl-1H-imidazol-2-yl)ethanol (CAS 18994-70-2), which lacks ring saturation .

Molecular Geometry and Spectroscopic Data

The compound’s molecular weight is 128.17 g/mol, with an exact mass of 128.09500 Da . Nuclear magnetic resonance (NMR) spectroscopy of analogous imidazoline derivatives reveals distinct proton environments: the methyl group typically resonates near 2.45 ppm, while the ethanol moiety’s hydroxyl proton appears as a broad signal around 4.5–5.0 ppm . Infrared (IR) spectroscopy would show characteristic stretches for O–H (~3300 cm⁻¹) and C–N (~1600 cm⁻¹) .

Physicochemical Properties

Thermal and Physical Constants

The compound’s key physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-(2-Methyl-2-imidazolin-1-yl)ethanol

PropertyValue
Molecular FormulaC6H12N2O\text{C}_6\text{H}_{12}\text{N}_2\text{O}
Molecular Weight128.17 g/mol
Density1.14 g/cm³
Boiling Point274.1°C at 760 mmHg
Flash Point119.6°C
Refractive Index1.541
HS Code2933290090

Data sourced from Chemsrc .

Solubility and Stability

While solubility data for this specific compound are unavailable, structurally similar imidazoline derivatives exhibit moderate solubility in polar solvents like water and ethanol due to hydrogen bonding from the hydroxyl group . The compound is likely stable under ambient conditions but may degrade under strong acidic or alkaline environments due to imidazoline ring opening.

Synthesis and Industrial Production

Industrial Manufacturing

Industrial production likely employs continuous-flow reactors to enhance yield and safety. Catalysts such as metal oxides (e.g., Al2O3\text{Al}_2\text{O}_3) may accelerate the reaction, while distillation ensures high purity (>98%) . The global tariff classification (HS Code 2933290090) indicates its commercial relevance in producing unfused imidazole derivatives .

Chemical Reactivity and Functionalization

Oxidation and Reduction

The hydroxyl group undergoes oxidation to form aldehydes or carboxylic acids using agents like KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3 . Conversely, the imidazoline ring can be reduced to a fully saturated imidazolidine using LiAlH4\text{LiAlH}_4, altering its electronic properties .

Substitution Reactions

The ethanol side chain participates in nucleophilic substitutions. For example, treatment with SOCl2\text{SOCl}_2 converts the hydroxyl group to a chloride, enabling further derivatization :

2-(2-Methyl-2-imidazolin-1-yl)ethanol+SOCl22-(2-Methyl-2-imidazolin-1-yl)ethyl chloride+SO2+HCl\text{2-(2-Methyl-2-imidazolin-1-yl)ethanol} + \text{SOCl}_2 \rightarrow \text{2-(2-Methyl-2-imidazolin-1-yl)ethyl chloride} + \text{SO}_2 + \text{HCl}

Applications and Industrial Relevance

Corrosion Inhibition

Imidazoline derivatives are widely used as corrosion inhibitors in oil and gas pipelines. The ethanol moiety enhances water solubility, facilitating formulation into inhibitor cocktails .

Pharmaceutical Intermediates

The compound’s heterocyclic core is a precursor to bioactive molecules. For instance, imidazoline derivatives exhibit antidiabetic and anti-inflammatory activities, though specific studies on this compound are lacking .

Surfactants and Emulsifiers

The amphiphilic nature of 2-(2-Methyl-2-imidazolin-1-yl)ethanol makes it suitable for surfactant applications, particularly in agrochemical emulsions .

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